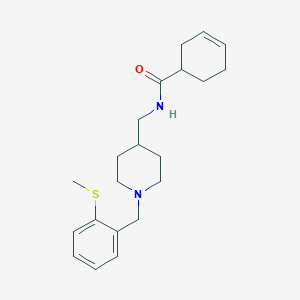

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2OS/c1-25-20-10-6-5-9-19(20)16-23-13-11-17(12-14-23)15-22-21(24)18-7-3-2-4-8-18/h2-3,5-6,9-10,17-18H,4,7-8,11-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNINAGSDTZSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperidine ring,

- A methylthio group attached to a benzyl moiety,

- A cyclohexene carboxamide backbone.

This unique arrangement suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- Preliminary studies suggest that derivatives of piperidine and related compounds often show antimicrobial properties. The presence of the methylthio group may enhance these effects by altering the lipophilicity and membrane permeability of the compounds .

2. Antiviral Activity

- Similar compounds have been evaluated for their ability to inhibit viral entry mechanisms, particularly against viruses like Ebola. The structure's potential to interfere with viral proteins suggests that this compound could exhibit antiviral properties .

3. Enzyme Inhibition

- Compounds with a piperidine nucleus have shown significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE). This is relevant for neurodegenerative conditions where AChE inhibition is beneficial .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on structural analogs:

- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for certain enzymes, disrupting normal metabolic pathways.

- Membrane Interaction : The lipophilic nature due to the methylthio group could facilitate interactions with lipid membranes, affecting cellular uptake and activity.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into potential applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural similarities with piperidine- and amide-containing pharmaceuticals. Below is a comparative analysis with select analogues:

Pharmacological and Physicochemical Insights

- However, the trifluoromethyl groups in Goxalapladib may enhance target affinity via hydrophobic interactions .

- Metabolic Stability : Methylthio substituents are less prone to oxidative metabolism than methoxy groups, suggesting superior metabolic stability for the target compound .

- Conformational Effects : The cyclohexene ring imposes spatial restrictions, which may reduce off-target effects relative to Goxalapladib’s flexible naphthyridine-acetamide scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.